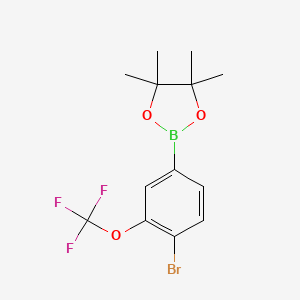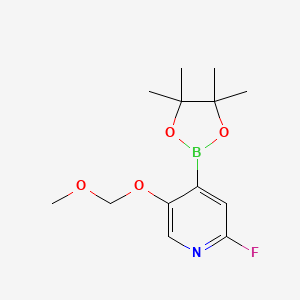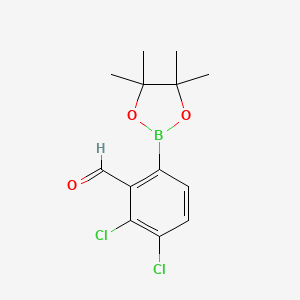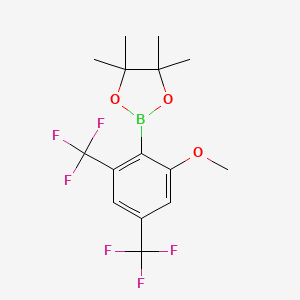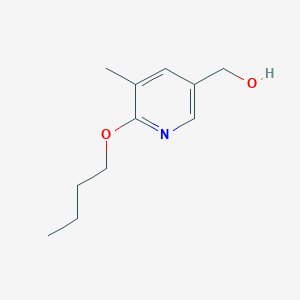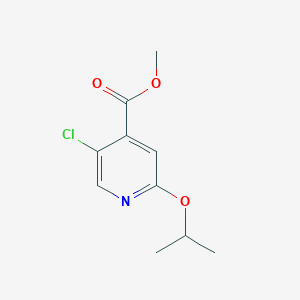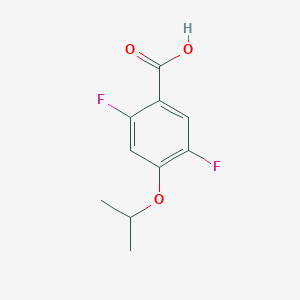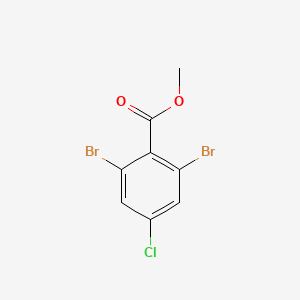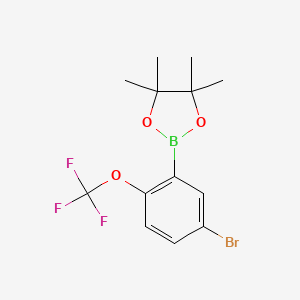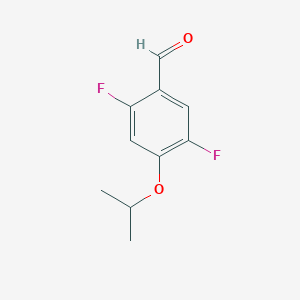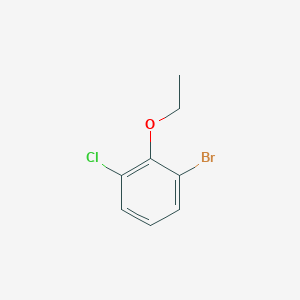
1-Bromo-3-chloro-2-ethoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-2-ethoxy-benzene is a derivative of bromochlorobenzenes, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring . The molecular formula of 1-Bromo-3-chloro-2-ethoxy-benzene is C8H8BrClO .
Chemical Reactions Analysis
Bromochlorobenzenes undergo various chemical reactions. For example, 1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It also acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology Applications
A review on Benzene-1,3,5-tricarboxamide highlights its importance in supramolecular chemistry and nanotechnology due to its simple structure and self-assembly behavior, enabling applications ranging from polymer processing to biomedical applications (Cantekin, de Greef, & Palmans, 2012). This illustrates the potential of structurally simple compounds for advanced scientific applications.
Environmental Pollution and Health Assessment
Research on Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) discusses their occurrence as contaminants in brominated flame retardants and their toxicological similarities to other halogenated compounds, indicating the importance of understanding the environmental and health impacts of organohalogen compounds (Mennear & Lee, 1994). This context could be relevant for assessing the environmental behavior and risks of 1-Bromo-3-chloro-2-ethoxy-benzene.
Innovative Flame Retardants
A review of novel brominated flame retardants in indoor environments sheds light on the occurrence, risks, and need for further research on these compounds, which are used in consumer goods and industrial applications (Zuiderveen, Slootweg, & de Boer, 2020). This suggests a growing interest and concern regarding the use and impact of brominated organic compounds, which could include compounds like 1-Bromo-3-chloro-2-ethoxy-benzene.
Biodegradation and Environmental Fate
Studies on the fate processes of chlorobenzenes in soil and potential remediation strategies review the degradation pathways and remediation techniques for environmental pollutants (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017). Understanding the biodegradation and environmental fate of chlorinated and brominated compounds is crucial for developing effective environmental management strategies.
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-3-chloro-2-ethoxy-benzene is the benzene ring, a cyclic compound with delocalized pi electrons . The benzene ring is particularly stable due to its aromaticity, which it seeks to maintain during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . This process involves two steps:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can participate in various biochemical pathways, including the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This product can be used in further reactions, depending on the specific requirements of the chemical synthesis .
Action Environment
The action of 1-Bromo-3-chloro-2-ethoxy-benzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .
Safety and Hazards
1-Bromo-3-chloro-2-ethoxy-benzene is classified under GHS07 for safety. It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1-bromo-3-chloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROMSFWTJFXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-ethoxy-benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

